1-Boc-pyrazole-4-boronic acid pinacol ester

Catalog No.
S766292
CAS No.
552846-17-0
M.F
C14H23BN2O4
M. Wt
294.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-pyrazole-4-boronic acid pinacol ester

CAS Number

552846-17-0

Product Name

1-Boc-pyrazole-4-boronic acid pinacol ester

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate

Molecular Formula

C14H23BN2O4

Molecular Weight

294.16 g/mol

InChI

InChI=1S/C14H23BN2O4/c1-12(2,3)19-11(18)17-9-10(8-16-17)15-20-13(4,5)14(6,7)21-15/h8-9H,1-7H3

InChI Key

IPISOFJLWYBCAV-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)OC(C)(C)C

Synonyms

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Pyrazole-1-carboxylic Acid 1,1-Dimethylethyl Ester; 1,1-Dimethylethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate; 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-d

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)OC(C)(C)C

Description

The exact mass of the compound tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • The pyrazole ring: Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms. They are known for their diverse biological activities and are found in various natural products and pharmaceuticals []. The presence of the pyrazole ring in this molecule allows it to participate in various reactions, such as cycloadditions and nucleophilic substitutions, leading to the formation of complex and diverse structures [].
  • The pinacol boronate ester: Pinacol boronate esters are versatile functional groups commonly used in palladium-catalyzed cross-coupling reactions, also known as Suzuki-Miyaura couplings []. These reactions allow the formation of carbon-carbon bonds between the boron atom in the pinacol boronate and various organic halides, generating complex molecules with specific functionalities [].

The combination of these functional groups makes tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate a useful intermediate for the synthesis of various complex molecules, including:

  • Heterocyclic compounds: The pyrazole ring can be further functionalized and incorporated into larger heterocyclic structures with potential biological activities [].
  • Pharmaceutical compounds: The molecule can serve as a building block for the synthesis of new drug candidates with diverse therapeutic applications [].
  • Functional materials: The tailored properties of the pyrazole and pinacol boronate groups can be exploited in the design of functional materials with specific applications in electronics, catalysis, and sensors [].

1-Boc-pyrazole-4-boronic acid pinacol ester is a boronic acid derivative characterized by its unique structure, which includes a pyrazole ring and a pinacol ester group. The compound has the molecular formula C14H23BN2O4C_{14}H_{23}BN_{2}O_{4} and a molecular weight of approximately 294.15 g/mol. It appears as a white to beige crystalline powder and is known for its role as a versatile reagent in organic synthesis, particularly in applications such as the Suzuki coupling reaction and copper-catalyzed azidation .

, including:

  • Suzuki Coupling Reaction: It acts as a coupling partner in the formation of biaryl compounds, which are significant in pharmaceuticals and materials science.
  • Copper-Catalyzed Azidation: It facilitates the introduction of azide groups into organic molecules, expanding the scope of synthetic methodologies available to chemists .

While specific biological activities of 1-Boc-pyrazole-4-boronic acid pinacol ester are not extensively documented, boronic acids are generally recognized for their ability to interact with biological molecules. They can inhibit certain enzymes and are explored for potential therapeutic applications, particularly in cancer treatment and other diseases involving dysregulated cellular pathways .

The synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester typically involves several key steps:

  • Formation of the Pyrazole Ring: The initial step usually involves the condensation of appropriate aldehydes or ketones with hydrazines to form pyrazoles.
  • Boronation: The introduction of boron into the pyrazole structure can be achieved through reactions with boron reagents.
  • Pinacol Ester Formation: The final step involves reacting the boronic acid with pinacol under acidic or basic conditions to yield the pinacol ester .

1-Boc-pyrazole-4-boronic acid pinacol ester finds applications in:

  • Organic Synthesis: It serves as an essential building block for synthesizing complex organic molecules.
  • Pharmaceutical Development: Its derivatives are explored as potential drug candidates due to their ability to modulate biological pathways.
  • Material Science: The compound is used in developing novel materials with specific electronic or optical properties .

Interaction studies involving 1-Boc-pyrazole-4-boronic acid pinacol ester focus on its reactivity with various substrates in synthetic chemistry. The compound's ability to form stable complexes with transition metals makes it valuable in catalysis. Additionally, its interactions with biomolecules are under investigation for potential therapeutic implications, particularly concerning enzyme inhibition .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with 1-Boc-pyrazole-4-boronic acid pinacol ester. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1-Pyrazoleboronic AcidBoronic Acid DerivativeLacks Boc protection; more reactive in coupling
4-Pyridinylboronic AcidBoronic Acid DerivativeContains a pyridine ring; different electronic properties
1-Boc-pyrazole-3-boronic AcidBoronic Acid DerivativeDifferent position of boron; may exhibit different reactivity
1-Boc-pyrazole-5-boronic AcidBoronic Acid DerivativeSimilar structure but varies in reactivity due to position

The presence of the tert-butoxycarbonyl (Boc) group distinguishes 1-Boc-pyrazole-4-boronic acid pinacol ester from other pyrazole derivatives, enhancing its stability and making it suitable for specific synthetic applications .

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling is the most widely employed method for synthesizing 1-Boc-pyrazole-4-boronic acid pinacol ester. The reaction typically involves 1-Boc-4-halopyrazole (X = Br, I) and bis(pinacolato)diboron (B$$2$$pin$$2$$) in the presence of a palladium catalyst. Source reports a protocol using [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) chloride (Pd(dppf)Cl$$_2$$) with potassium acetate (KOAc) in 1,4-dioxane at 80–100°C, achieving yields of 82–90%. Key steps include:

  • Oxidative addition: Pd(0) inserts into the C–X bond of 1-Boc-4-iodopyrazole.
  • Transmetalation: The boronic ester transfers its organic group to the Pd complex.
  • Reductive elimination: C–B bond formation regenerates the Pd catalyst.

Optimized Conditions:

ParameterSpecification
CatalystPd(dppf)Cl$$_2$$ (5–10 mol%)
BaseKOAc or Na$$2$$CO$$3$$
Solvent1,4-Dioxane or THF
Temperature80–100°C
Yield82–90%

Notably, electron-withdrawing groups on the pyrazole ring enhance reactivity, while steric hindrance from the Boc group necessitates prolonged reaction times.

Grignard Reagent-Mediated Boronation Protocols

Grignard reagents facilitate boronation through nucleophilic displacement of halides. Source details a three-step process:

  • Iodination: 1-Alkylpyrazole is treated with iodine and hydrogen peroxide to yield 4-iodo-1-alkylpyrazole.
  • Alkylation: Reaction with sec-propylmagnesium bromide generates a Grignard intermediate.
  • Boronation: Quenching with BE001 (pinacol borane) produces the boronic ester.

Example:
1-Benzyl-4-iodopyrazole reacts with iPrMgCl in THF at −20°C, followed by BE001 addition, yielding 1-benzylpyrazole-4-boronic acid pinacol ester in 43% yield. Challenges include competitive protodeboronation, mitigated by using KOAc instead of stronger bases.

Mechanistic Insight:
$$
\text{R–I} + \text{iPrMgCl} \rightarrow \text{R–Mg–I} \xrightarrow{\text{BE001}} \text{R–B(pin)} + \text{MgCl}_2 + \text{iPrH}
$$
This method is cost-effective but limited by sensitivity to moisture and functional group tolerance.

Multi-Step Synthesis from Malonaldehyde Precursors

Source outlines a four-step route starting from malonaldehyde:

  • Bromination: Malonaldehyde reacts with N-bromosuccinimide (NBS) to form 2,4-dibromomalonaldehyde.
  • Methylthiolation: Treatment with methylthiolate introduces a thioether group.
  • Cyclization: Hydrazine sulfate mediates pyrazole ring formation.
  • Boronation: Pd-catalyzed coupling with B$$2$$pin$$2$$ installs the boronic ester.

Key Data:

  • Overall yield: 32–45%.
  • Critical step: Cyclization requires strict temperature control (−10 to 0°C) to prevent byproduct formation.

Alkylation and Cyclization Strategies for Derivative Synthesis

Alkylation precedes boronation in modular syntheses. Source demonstrates:

  • N-Alkylation: Pyrazole reacts with benzyl chloride under basic conditions to form 1-benzylpyrazole.
  • Iodination: CAN/I$$_2$$ system selectively iodinates the C4 position.
  • Grignard Exchange: Sec-propylmagnesium bromide displaces iodide, followed by BE001 addition.

Case Study:1-Cyclopentylpyrazole-4-boronic acid pinacol ester is synthesized via cyclopentylmagnesium bromide, achieving 90% purity. Enzymatic alkylation using engineered methyltransferases offers regioselectivity >99% but remains exploratory.

Hydrogen Bond Acceptor Count

5

Exact Mass

294.1750874 g/mol

Monoisotopic Mass

294.1750874 g/mol

Heavy Atom Count

21

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (37.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Boc-pyrazole-4-boronic acid pinacol ester

Dates

Modify: 2023-08-15

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